molecular formula C13H17N3 B1318618 6-Methyl-2-piperidin-3-yl-1H-benzimidazole CAS No. 933745-06-3

6-Methyl-2-piperidin-3-yl-1H-benzimidazole

Cat. No. B1318618
CAS RN: 933745-06-3
M. Wt: 215.29 g/mol
InChI Key: AGJOSQVIIMRBCK-UHFFFAOYSA-N
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Description

6-Methyl-2-piperidin-3-yl-1H-benzimidazole is a chemical compound with the molecular formula C13H17N3 and a molecular weight of 215.3 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 6-Methyl-2-piperidin-3-yl-1H-benzimidazole consists of a benzimidazole ring attached to a piperidine ring via a methyl group . The benzimidazole ring is a bicyclic compound made up of fused benzene and imidazole rings . The piperidine ring is a six-membered ring with one nitrogen atom .

Scientific Research Applications

Proteomics Research

6-Methyl-2-piperidin-3-yl-1H-benzimidazole: is utilized in proteomics research as a specialty chemical . Proteomics, the large-scale study of proteins, benefits from this compound due to its molecular properties. It can be used to modify proteins or peptides to study their structure-function relationships, stability, and interactions with other biomolecules.

Medicinal Chemistry

In medicinal chemistry, derivatives of benzimidazole, like 6-Methyl-2-piperidin-3-yl-1H-benzimidazole , have been reported to possess antifungal activity . This suggests potential applications in developing new antifungal agents, especially considering the increasing resistance to existing treatments.

Agriculture

The compound’s derivatives are explored for their potential in agriculture, particularly in the synthesis of pesticides and fungicides . The benzimidazole moiety is known for its biological activity, which can be harnessed to protect crops from various fungal pathogens.

Material Science

In material science, 6-Methyl-2-piperidin-3-yl-1H-benzimidazole could be investigated for the development of novel materials. Its molecular structure may contribute to the creation of polymers or coatings with unique properties such as enhanced durability or chemical resistance .

Environmental Science

Environmental science research may leverage this compound in the study of environmental pollutants and their breakdown. It could serve as a model compound or a reagent in the analysis of soil and water contaminants .

Biochemistry

Biochemically, 6-Methyl-2-piperidin-3-yl-1H-benzimidazole is significant for proteomics research, as mentioned earlier. Additionally, it may be used in enzymatic studies or as a building block in the synthesis of complex organic molecules that mimic biological processes .

Pharmacology

Pharmacologically, the compound’s derivatives are of interest due to their wide range of biological activities. They could be key in the synthesis of new drugs with antibacterial, antiviral, or anti-inflammatory properties .

properties

IUPAC Name

6-methyl-2-piperidin-3-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-9-4-5-11-12(7-9)16-13(15-11)10-3-2-6-14-8-10/h4-5,7,10,14H,2-3,6,8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJOSQVIIMRBCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3CCCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601261057
Record name 6-Methyl-2-(3-piperidinyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601261057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

933745-06-3
Record name 6-Methyl-2-(3-piperidinyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933745-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-2-(3-piperidinyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601261057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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